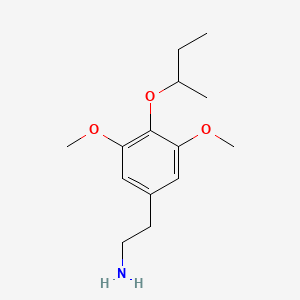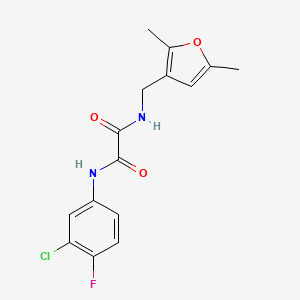
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amine, also known as Methamphetamine, is a highly addictive stimulant drug that affects the central nervous system. It is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. Methamphetamine is commonly used as a recreational drug, but it also has scientific research applications due to its potential therapeutic effects.
Mechanism of Action
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine works by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can produce feelings of euphoria, increased energy, and improved cognitive function. (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine also affects the peripheral nervous system, leading to increased heart rate, blood pressure, and respiration.
Biochemical and Physiological Effects
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine use can have a range of biochemical and physiological effects on the body. It can cause an increase in heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems and hyperthermia. (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine use can also cause changes in brain structure and function, leading to cognitive impairment and increased risk of psychiatric disorders.
Advantages and Limitations for Lab Experiments
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine has advantages and limitations when used in lab experiments. It can be used to study the effects of dopamine, norepinephrine, and serotonin on the brain and behavior. However, its potential for abuse and addiction can make it difficult to use in human studies. (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine also has a high potential for toxicity and can cause damage to the brain and other organs.
Future Directions
There are several future directions for research on methamphetamine. One area of focus is the development of new treatments for addiction and the prevention of relapse. Another area of focus is the development of new medications that can mimic the effects of methamphetamine without the potential for abuse and addiction. Finally, research is needed to better understand the long-term effects of methamphetamine use on the brain and body, and to develop interventions to reduce the harm associated with its use.
Conclusion
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine is a synthetic compound that has potential therapeutic applications in the treatment of certain medical conditions. It works by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to improved mood and cognitive function. (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine use can have a range of biochemical and physiological effects on the body, and it has advantages and limitations when used in lab experiments. Future research is needed to develop new treatments for addiction and to better understand the long-term effects of methamphetamine use.
Synthesis Methods
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine is synthesized from ephedrine or pseudoephedrine, which are found in over-the-counter cold and allergy medications. The synthesis process involves the reduction of ephedrine or pseudoephedrine using a variety of chemicals, including red phosphorus, iodine, and hydrochloric acid. The resulting product is a highly pure form of methamphetamine that can be smoked, injected, or snorted.
Scientific Research Applications
(2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine has potential therapeutic applications in the treatment of certain medical conditions, such as attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. It has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). (2S)-2-Methyl-3-naphthalen-2-ylpropan-1-amineine has been shown to increase dopamine and norepinephrine levels in the brain, which can improve mood and cognitive function.
properties
IUPAC Name |
(2S)-2-methyl-3-naphthalen-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-11(10-15)8-12-6-7-13-4-2-3-5-14(13)9-12/h2-7,9,11H,8,10,15H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRHPTVDNKFVHN-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=CC=CC=C2C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2681256.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)
![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/no-structure.png)


![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2681264.png)

![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2681269.png)